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molecular formula C12H24O2Si B1380971 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde CAS No. 939411-89-9

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde

Cat. No. B1380971
M. Wt: 228.4 g/mol
InChI Key: NAHGSTDYJQAXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872009B2

Procedure details

To a 2 L round bottomed flask was added 3-(1-(tert-butyldimethylsilyloxy)cyclobutyl)propane-1,2-diol (80.0 g, 307 mmol) and THF/t-BuOH/H2O (1:1:2, 2 L). Sodium periodate (120.15 g, 562 mmol) was added and the reaction was stirred at RT. After addition the solution became yellow and thickened. The stirrer was adjusted to maintain stirring. After 1.5 h, the reaction is complete as monitored by TLC (10% EtOAc/Hexane). 300 mL H2O was added to the reaction and the aqueous solution was extracted with ether (3×600 mL). The combined organics were dried over MgSO4 and carefully concentrated in vacuo (Note: volatile product). The oil was re-dissolved in 200 mL of benzene and azeotroped to remove any excess t-BuOH. The crude oil was adsorbed onto a plug of silica gel and chromatographed through a glass column, eluting with 3% EtOAc in hexane, to provide a golden oil after concentrating in vacuo (Note: volatile product). The oil was dissolved in 200 mL of benzene and concentrated in vacuo. The mixture was further concentrated to remove excess benzene to give 2-(1-(tert-butyldimethylsilyloxy)cyclobutyl) acetaldehyde (67.5 g, 296 mmol, 96.2% yield). The title compound yielded contained some benzene and was carried forward without further purification.
Name
3-(1-(tert-butyldimethylsilyloxy)cyclobutyl)propane-1,2-diol
Quantity
80 g
Type
reactant
Reaction Step One
Name
THF t-BuOH H2O
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
120.15 g
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1([CH2:13][CH:14]([OH:17])CO)[CH2:12][CH2:11][CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C1COCC1.CC(O)(C)C.O.I([O-])(=O)(=O)=O.[Na+].CCOC(C)=O.CCCCCC>O>[Si:1]([O:8][C:9]1([CH2:13][CH:14]=[O:17])[CH2:10][CH2:11][CH2:12]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
3-(1-(tert-butyldimethylsilyloxy)cyclobutyl)propane-1,2-diol
Quantity
80 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1(CCC1)CC(CO)O
Name
THF t-BuOH H2O
Quantity
2 L
Type
reactant
Smiles
C1CCOC1.CC(C)(C)O.O
Step Two
Name
Quantity
120.15 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ether (3×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated in vacuo (Note: volatile product)
DISSOLUTION
Type
DISSOLUTION
Details
The oil was re-dissolved in 200 mL of benzene
CUSTOM
Type
CUSTOM
Details
azeotroped
CUSTOM
Type
CUSTOM
Details
to remove any excess t-BuOH
CUSTOM
Type
CUSTOM
Details
chromatographed through a glass column
WASH
Type
WASH
Details
eluting with 3% EtOAc in hexane
CUSTOM
Type
CUSTOM
Details
to provide a golden oil
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating in vacuo (Note: volatile product)
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 200 mL of benzene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was further concentrated
CUSTOM
Type
CUSTOM
Details
to remove excess benzene

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1(CCC1)CC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 296 mmol
AMOUNT: MASS 67.5 g
YIELD: PERCENTYIELD 96.2%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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